methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate is a synthetic organic compound known for its complex molecular structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group linked to a benzopyran structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate involves several key steps:
Formation of the Benzopyran Core: : This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions, leading to the cyclization necessary to form the benzopyran ring system.
Functionalization: : Introduction of the ester group involves esterification reactions, typically using methanol and an acid catalyst, such as sulfuric acid.
Final Coupling: : The coupling of the benzopyran moiety with the benzoate ester is facilitated by appropriate linker molecules and catalysts, ensuring the maintenance of structural integrity and desired functionality.
Industrial Production Methods
Industrial-scale production often employs optimized versions of the lab-scale synthetic routes, utilizing continuous flow reactors, enhanced purification techniques, and automated processes to maximize yield and purity. Environmental and economic considerations are paramount, often necessitating the use of greener solvents and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate can undergo oxidation reactions, typically facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions are common, where nucleophiles such as amines, thiols, or halides replace certain substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: : Halides, amines, and thiols, often under basic conditions or using phase-transfer catalysts.
Major Products
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols, alkanes.
Substitution: : Varied, depending on the nucleophile used, leading to functionalized derivatives.
Scientific Research Applications
Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate finds applications across diverse scientific domains:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis, aiding in the development of complex molecular architectures.
Biology: : Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: : Explored for its therapeutic potential, particularly in drug design and delivery systems due to its stable and versatile structure.
Industry: : Used in the manufacture of specialty chemicals, dyes, and advanced materials due to its robust chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and ion channels, depending on its structural analogs and derivatives.
Pathways Involved: : Encompasses signaling pathways related to inflammation, oxidative stress, and cellular metabolism, contributing to its observed biological activities.
Comparison with Similar Compounds
Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate stands out due to its unique benzopyran-benzoate structure, which imparts distinctive chemical and biological properties.
Similar Compounds Include
Coumarins: : Known for their anticoagulant and antimicrobial activities.
Flavonoids: : Exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.
Chromones: : Utilized in various medicinal chemistry applications due to their versatile biological activities.
Biological Activity
Methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate is a synthetic compound with potential applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C21H20O6 |
Molecular Weight | 356.39 g/mol |
CAS Number | 304896-80-8 |
This compound features a benzoate moiety linked to a benzochromene derivative, which is significant for its biological properties.
Pharmacological Effects
- Anti-inflammatory Activity : Recent studies have indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages exposed to lipopolysaccharides (LPS) .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various cell lines . This suggests potential protective effects against oxidative damage in biological systems.
- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective effects, potentially by modulating neurotransmitter levels and protecting neuronal cells from apoptosis . Further studies are needed to elucidate the exact mechanisms involved.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of MAPK Pathway : The compound appears to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for inflammatory responses .
- Regulation of Gene Expression : It modulates the expression of genes involved in inflammation and oxidative stress response through transcription factor activation .
Case Studies
Several studies have investigated the biological activity of related compounds within the benzochromene class:
- Study on Anti-inflammatory Effects : A study focused on a similar benzochromene derivative showed significant reductions in inflammatory markers in both in vitro and in vivo models . The results support the hypothesis that this compound may exert similar effects.
- Neuroprotection Research : Another case study highlighted the neuroprotective properties of benzochromene derivatives against neurodegenerative diseases by enhancing neuronal survival under stress conditions .
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent in treating inflammatory diseases and neurodegenerative disorders. Its ability to modulate key biochemical pathways makes it a candidate for further research.
Properties
IUPAC Name |
methyl 4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-11-19(27-13-15-7-9-16(10-8-15)22(24)26-2)21-17-5-3-4-6-18(17)23(25)28-20(21)12-14/h7-12H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPJENCAWKVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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